Chiral Thiourea vs. Achiral Indole-Thiourea Scaffolds
Antifungal agent 63 possesses a defined (1S,2S) chiral configuration on its 1,2-diphenylethylenediamine core, as evidenced by its SMILES notation specifying [C@H] stereocenters [1]. This chiral thiourea architecture contrasts with the majority of indole-thiourea analogs in the phytoalexin-based bioisostere series reported by Quiroga et al. (2020), which are achiral or racemic [2]. Chirality in the central diamine bridge has been shown in related agrochemical scaffolds (e.g., chiral boscalid analogs and isoxazoline-benzofuran-sulfonamides) to significantly influence target binding affinity; for instance, the (S)-enantiomer of the SDHI compound 3i in the isoxazoline-benzofuran-sulfonamide series exhibited an EC50 of 0.33 mg/L against Sclerotinia sclerotiorum, outperforming its racemic counterpart and the commercial standard fluopyram (EC50 = 0.47 mg/L) [3]. While direct enantiomer-specific data for Antifungal agent 63 have not been published in the open literature, the presence of defined stereochemistry constitutes a structural differentiator from achiral indole-thioureas and may contribute to target-site selectivity.
| Evidence Dimension | Molecular stereochemistry: presence of defined chiral centers |
|---|---|
| Target Compound Data | Antifungal agent 63: (1S,2S) configuration on 1,2-diphenylethylenediamine bridge [1] |
| Comparator Or Baseline | Achiral/racemic indole-thiourea analogs in Quiroga et al. 2020 series; racemic isoxazoline-benzofuran-sulfonamide 3i [2][3] |
| Quantified Difference | NA — structural comparison only |
| Conditions | Structural analysis by SMILES notation and chiral descriptor assignment |
Why This Matters
Chiral fungicides can exhibit enantiomer-dependent potency, environmental fate, and target-site resistance profiles; procurement of a stereochemically defined compound ensures reproducibility in SAR studies that racemic mixtures cannot guarantee.
- [1] MedChemExpress, Antifungal agent 63 Product Datasheet. SMILES confirms [C@H] chiral centers. View Source
- [2] Quiroga D et al. Indole-Containing Phytoalexin-Based Bioisosteres as Antifungals. Molecules 2020, 25(1):45. doi:10.3390/molecules25010045. View Source
- [3] Yan Y et al. Design, Synthesis, Antifungal Activity, and Molecular Docking Studies of Novel Chiral Isoxazoline-Benzofuran-Sulfonamide Derivatives. J Agric Food Chem 2024. Compound 3i EC50 = 0.33 mg/L vs fluopyram EC50 = 0.47 mg/L against S. sclerotiorum. View Source
